![molecular formula C23H30N2O2 B2566802 4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955791-22-7](/img/structure/B2566802.png)
4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
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Overview
Description
The compound “4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a complex organic molecule. It contains an ethoxy group (an ethyl group attached to oxygen), a propyl group (a three-carbon chain), and a tetrahydroquinoline group (a nitrogen-containing ring structure), all attached to a benzamide group (a benzene ring attached to an amide group) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group might be involved in condensation or hydrolysis reactions, while the ethoxy group might participate in ether formation or cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide group and the nonpolar ethoxy and propyl groups .Scientific Research Applications
Synthetic Pathways and Chemical Reactions
Bischler–Napieralski Isoquinoline Synthesis : Research demonstrates the use of related compounds in the Bischler–Napieralski synthesis process, which is fundamental in creating isoquinoline derivatives. This synthesis can result in both normal and abnormal reaction products, indicating the versatility and complexity of reactions involving similar chemical structures (Doi, Shirai, & Sato, 1997).
PET Radiotracer Development : Hybrid structures of compounds analogous to the query compound have been explored for their potential in developing PET radiotracers for tumor diagnosis, highlighting the significance of these compounds in medical imaging and diagnosis (Abate et al., 2011).
Novel Synthetic Routes : Innovative methods for synthesizing tetrahydroquinolines (TQs), which are structurally related to the query compound, have been developed. These methods enhance the efficiency and convenience of producing TQs, which are valuable in various chemical and pharmacological researches (Toda, Sakagami, & Sano, 1999).
Chemical Modifications and Biological Activities : Studies on the modifications of similar compounds have shown that altering certain groups can significantly impact their biological activities, such as antitumor properties. These findings underscore the importance of chemical structure in the development of pharmacologically active agents (Rivalle et al., 1983).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-ethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-3-15-25-16-5-6-20-17-18(7-12-22(20)25)13-14-24-23(26)19-8-10-21(11-9-19)27-4-2/h7-12,17H,3-6,13-16H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLAIDMTNKQZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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